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Compound of Interest

Compound Name: Nystatin A2

Cat. No.: B3329963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nystatin, a polyene macrolide antibiotic, serves as a powerful tool in membrane biophysics to

investigate the structure and function of cellular membranes. Its well-characterized interaction

with sterols, particularly ergosterol in fungal membranes and to a lesser extent cholesterol in

mammalian membranes, allows for a range of applications from creating artificial pores to

studying the dynamics of lipid domains. While the user enquired about Nystatin A2, the

available literature predominantly refers to "Nystatin," which is a mixture of related compounds,

with Nystatin A1 being the major and most studied component. The following application notes

and protocols are based on the collective understanding of Nystatin's action.

Application: Perforated Patch-Clamp
Electrophysiology
Nystatin is widely used to achieve the perforated patch-clamp configuration, a technique that

allows for electrical access to the cell's interior without dialyzing intracellular contents.[1][2] This

is particularly advantageous for studying ion channels and signaling pathways that are

modulated by soluble intracellular factors which would be lost in conventional whole-cell patch-

clamp.[1][3]

Mechanism: Nystatin, when included in the patch pipette solution, diffuses to the cell-attached

membrane patch and forms small pores or channels. These pores are permeable to small
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monovalent ions like Na+, K+, and Cl-, allowing for the measurement of whole-cell currents, but

are impermeable to larger molecules such as proteins and ATP.[2][3]

Quantitative Data:

Parameter Value/Range
Cell Type/Model
System

Reference

Nystatin

Concentration in

Pipette

15 - 30 mg/liter Aplysia neurons [4]

Pore Radius

(effective)
~4 Å Thin lipid membranes [5]

Permeability

Permeable to

monovalent ions,

water, and small

nonelectrolytes.

Impermeable to

molecules the size of

glucose or larger.

Thin lipid membranes [5]

Experimental Protocol: Nystatin Perforated Patch-Clamp

Materials:

Nystatin powder

Dimethyl sulfoxide (DMSO)

Pluronic F-127 (optional, to aid in solubilization)

Standard intracellular (pipette) solution

Patch-clamp rig with amplifier and data acquisition system

Micropipettes
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Procedure:

Prepare a Nystatin stock solution: Dissolve Nystatin in DMSO to a concentration of 10-50

mg/mL. This stock solution should be prepared fresh daily and kept on ice, protected from

light.

Prepare the final pipette solution: Dilute the Nystatin stock solution into the filtered

intracellular solution to a final concentration of 50-250 µg/mL. Vortex thoroughly to ensure

proper mixing. To prevent precipitation, some protocols recommend adding a small amount

of Pluronic F-127.

Back-fill the micropipette: To avoid exposing the tip to Nystatin which can interfere with giga-

seal formation, first fill the tip of the micropipette with Nystatin-free intracellular solution.

Then, back-fill the rest of the pipette with the Nystatin-containing solution.

Establish a giga-seal: Approach the cell and form a high-resistance seal (>1 GΩ) with the cell

membrane as in conventional patch-clamping.

Monitor perforation: After seal formation, monitor the access resistance. Perforation will

occur as Nystatin inserts into the membrane patch, leading to a gradual decrease in access

resistance over several minutes. The cell is ready for recording when the access resistance

stabilizes at a sufficiently low level (typically < 30 MΩ).

Data Acquisition: Proceed with whole-cell voltage or current clamp recordings.

Logical Workflow for Perforated Patch-Clamp
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Caption: Workflow for Nystatin perforated patch-clamp.

Application: Studying Membrane Permeability and
Pore Formation
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Nystatin's ability to form pores in sterol-containing membranes makes it a valuable tool for

studying membrane permeability and the biophysics of channel formation. The characteristics

of these pores can be investigated in both artificial lipid bilayers and living cells.

Mechanism: Nystatin molecules insert into the lipid bilayer and aggregate to form barrel-like,

membrane-spanning ion channels.[6] The formation and stability of these pores are influenced

by the lipid composition and biophysical properties of the membrane, including the presence of

sterols and highly ordered membrane domains.[7][8] Interestingly, the formation of Nystatin

pores can occur even in the absence of sterols, driven by the presence of gel-phase lipid

domains.[7][9]

Quantitative Data:

Parameter Value/Range Condition Model System Reference

Nystatin

Concentration
250 and 500 µM

Giant Unilamellar

Vesicles (GUVs)
[10]

Nystatin-induced

Conductance

Dose-dependent

increase

15-30 mg/liter

Nystatin
Aplysia neurons [4]

Ion Selectivity

Cation-selective

(one-sided

application),

Anion-selective

(two-sided

application)

Lipid bilayer

membranes
[11]

Experimental Protocol: Vesicle-Based Permeability Assay

Materials:

Lipids (e.g., POPC, ergosterol) in chloroform

Fluorescent dye (e.g., calcein)

Nystatin
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Buffer solution (e.g., HEPES-buffered saline)

Size-exclusion chromatography column

Fluorometer

Procedure:

Prepare Large Unilamellar Vesicles (LUVs):

Mix lipids in a round-bottom flask and evaporate the solvent to form a thin lipid film.

Hydrate the film with a buffer containing a self-quenching concentration of a fluorescent

dye (e.g., 50 mM calcein).

Create LUVs by extrusion through polycarbonate membranes of a defined pore size (e.g.,

100 nm).

Remove external dye: Pass the LUV suspension through a size-exclusion chromatography

column to separate the dye-loaded vesicles from the unencapsulated dye.

Induce leakage:

Place the LUV suspension in a fluorometer cuvette.

Record the baseline fluorescence.

Add Nystatin to the desired final concentration and continue recording the fluorescence

intensity over time.

Data Analysis:

The leakage of the dye from the vesicles results in its dequenching and an increase in

fluorescence.

The rate of fluorescence increase is proportional to the membrane permeability induced by

Nystatin.
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Maximum leakage can be determined by adding a detergent (e.g., Triton X-100) to

completely disrupt the vesicles.

Signaling Pathway of Nystatin-Induced Permeabilization
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Caption: Mechanism of Nystatin-induced membrane permeabilization.

Application: Investigating Lipid Rafts and
Membrane Microdomains
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Nystatin is also employed to study the role of cholesterol-rich lipid rafts in cellular processes.

[12] By sequestering cholesterol, Nystatin disrupts the integrity of these microdomains, allowing

researchers to infer their function.[6][12]

Mechanism: Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids.

[13] Nystatin binds to cholesterol, effectively sequestering it within the plasma membrane and

altering the organization of lipid rafts.[6] This disruption can affect the function of proteins

localized within these domains, such as receptors and signaling molecules.[12][14]

Quantitative Data:

Parameter Value/Range Effect Cell Type Reference

Nystatin

Concentration
75 µM

Decreased

caveolin-1

expression (a

lipid raft marker)

N27 neuronal

cells
[12]

Nystatin

Concentration
10 µg/mL

Prevented

translocation of

CD95 into lipid

rafts

Human colon

carcinoma cells
[13]

Experimental Protocol: Fluorescence Microscopy of Lipid Raft Disruption

Materials:

Cells grown on coverslips

Fluorescently labeled cholera toxin B subunit (CTX-B), which binds to the raft-associated

lipid GM1

Nystatin

Fixative (e.g., paraformaldehyde)

Mounting medium
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Fluorescence microscope

Procedure:

Cell Culture: Grow cells of interest on glass coverslips to an appropriate confluency.

Nystatin Treatment: Treat the cells with Nystatin at a concentration known to disrupt lipid

rafts (e.g., 10-75 µM) for a specified time (e.g., 30-60 minutes). A control group should be

treated with the vehicle (e.g., DMSO) alone.

Labeling Lipid Rafts: After treatment, place the cells on ice and incubate with a fluorescently

labeled CTX-B conjugate to label lipid rafts.

Fixation: Gently wash the cells with cold buffer and fix them with paraformaldehyde.

Imaging: Mount the coverslips onto microscope slides and visualize the distribution of the

fluorescent CTX-B using a fluorescence microscope.

Analysis: In control cells, CTX-B staining will appear punctate or clustered at the cell surface,

indicative of intact lipid rafts. In Nystatin-treated cells, the disruption of lipid rafts will lead to a

more diffuse and uniform distribution of the fluorescent signal.

Logical Relationship of Nystatin's Effect on Lipid Rafts
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Caption: Nystatin's impact on lipid rafts and cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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